1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride 1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride YM-46303 is an mAChR antagonist which exhibits the highest affinities for M1 and M3 receptors, and selectivity for M3 over M2 receptor.
Brand Name: Vulcanchem
CAS No.: 171722-81-9
VCID: VC0007026
InChI: InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
SMILES: C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Molecular Formula: C₂₀H₂₃ClN₂O₂
Molecular Weight: 358.9 g/mol

1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride

CAS No.: 171722-81-9

Inhibitors

VCID: VC0007026

Molecular Formula: C₂₀H₂₃ClN₂O₂

Molecular Weight: 358.9 g/mol

1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride - 171722-81-9

CAS No. 171722-81-9
Product Name 1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Molecular Formula C₂₀H₂₃ClN₂O₂
Molecular Weight 358.9 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Standard InChI InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
Standard InChIKey ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
SMILES C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Canonical SMILES C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Description YM-46303 is an mAChR antagonist which exhibits the highest affinities for M1 and M3 receptors, and selectivity for M3 over M2 receptor.
Reference [1]. Naito R, et al. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[2]. Nagashima S, et al. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists. Bioorg Med Chem. 2014 Jul 1;22(13):3478-87.
PubChem Compound 9798899
Last Modified Nov 11 2021
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